BMS-243117 - 225521-80-2

BMS-243117

Catalog Number: EVT-262986
CAS Number: 225521-80-2
Molecular Formula: C20H21ClN4O2S
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-243117 is a potent, and selective Lck inhibitor with good cellular activity (IC(50)=1.1 microM) against T-cell proliferation. Inhibition of Lck with small molecules has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma.
Overview

BMS-243117 is a selective inhibitor of the protein kinase p56lck, which plays a crucial role in T-cell activation and proliferation. This compound has been identified for its potential therapeutic applications in treating various immune-related diseases and cancers. The molecular design of BMS-243117 is based on a benzothiazole scaffold, which has been shown to exhibit significant biological activity against T-cell proliferation with an IC50 value of approximately 1.1 micromolar .

Source and Classification

BMS-243117 was developed through a systematic exploration of structure-activity relationships involving benzothiazole derivatives. It falls under the category of small molecule inhibitors specifically targeting kinases, which are critical in many cellular signaling pathways. The compound is classified as a selective kinase inhibitor due to its ability to inhibit p56lck without affecting other kinases significantly .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-243117 involves several key steps that utilize established methodologies in organic chemistry. The primary synthetic route includes:

  1. Formation of the Benzothiazole Core: The initial step typically involves the condensation of 2-aminobenzothiazole with appropriate electrophiles, leading to the formation of the benzothiazole ring system.
  2. Substitution Reactions: Subsequent reactions introduce various substituents at specific positions on the benzothiazole ring to enhance selectivity and potency.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Recent advancements in synthetic methods have allowed for improved yields and simplified procedures, making it easier to produce BMS-243117 for research purposes .

Molecular Structure Analysis

Structure and Data

BMS-243117 features a complex molecular structure characterized by its benzothiazole core, which is essential for its biological activity. The structural formula can be represented as follows:

C12H10N2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{S}

The compound's molecular weight is approximately 218.29 g/mol. Key structural attributes include:

  • A benzothiazole moiety that contributes to its binding affinity for the p56lck kinase.
  • Specific functional groups that enhance solubility and bioavailability.

The three-dimensional conformation of BMS-243117 plays a pivotal role in its interaction with the target kinase, influencing both potency and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-243117 undergoes various chemical reactions typical of small molecule inhibitors, including:

  1. Binding Interactions: The primary reaction of interest is the binding of BMS-243117 to the ATP-binding site of p56lck, which inhibits its kinase activity.
  2. Metabolic Stability: In biological systems, BMS-243117 may be subjected to metabolic processes that can alter its structure, affecting its pharmacokinetics.

Understanding these reactions is crucial for optimizing the compound's efficacy and minimizing potential side effects during therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for BMS-243117 involves competitive inhibition of p56lck by binding to its ATP-binding site. This prevents ATP from interacting with the kinase, thereby blocking downstream signaling pathways critical for T-cell activation and proliferation. Key points include:

  • Selectivity: BMS-243117 exhibits high selectivity for p56lck compared to other kinases, which is essential for reducing off-target effects.
  • Impact on T-cell Function: By inhibiting p56lck, BMS-243117 effectively reduces T-cell proliferation, making it a potential candidate for treating conditions characterized by excessive immune responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-243117 possesses several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, facilitating its use in biological assays.
  • Stability: The compound exhibits stability under physiological conditions, which is critical for its effectiveness as a therapeutic agent.

Additional relevant data includes:

PropertyValue
Molecular Weight218.29 g/mol
SolubilitySoluble in DMSO
LogPApproximately 3.0

These properties contribute to the compound's suitability for further development as a therapeutic agent targeting immune disorders .

Applications

Scientific Uses

BMS-243117 has significant potential applications in scientific research and medicine:

  1. Cancer Therapy: Its ability to inhibit T-cell proliferation may be leveraged in cancer treatments where modulation of immune responses is necessary.
  2. Autoimmune Diseases: The selective inhibition of p56lck could provide therapeutic benefits in conditions characterized by overactive immune responses.
  3. Research Tool: As a selective kinase inhibitor, BMS-243117 serves as a valuable tool for studying T-cell biology and signaling pathways involved in immune responses .
Introduction to BMS-243117 as a Therapeutic Agent

Rationale for Targeting p56Lck in Autoimmune Disease Pathogenesis

The lymphocyte-specific protein tyrosine kinase (p56Lck) is a non-receptor tyrosine kinase belonging to the Src family, exclusively expressed in T-cells and natural killer (NK) cells. It serves as a master regulator of T-cell receptor (TCR) signaling, initiating downstream cascades upon antigen recognition. Phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck recruits ZAP-70, activating calcium flux, nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. These events drive T-cell proliferation, cytokine production, and inflammatory responses [1].

Aberrant Lck activity is implicated in multiple autoimmune pathologies. In rheumatoid arthritis (RA), synovial T-cells exhibit hyperactive Lck, perpetuating synovitis and joint destruction. Systemic lupus erythematosus (SLE) patients show elevated Lck expression in peripheral T-cells, correlating with anti-double-stranded DNA antibody titers and renal involvement. Mechanistically, dysregulated Lck activates NF-κB, a transcription factor controlling >150 genes encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This amplifies inflammation and tissue damage in target organs [1] [3].

Table 1: Autoimmune Diseases Linked to Lck/NF-κB Dysregulation

DiseaseLck DysregulationNF-κB Target Genes
Rheumatoid ArthritisHyperphosphorylation in synovial T-cellsTNF-α, IL-6, MMP-9
Systemic Lupus ErythematosusElevated expression in CD4⁺ T-cellsIFN-γ, BAFF, CXCL10
Multiple SclerosisEnhanced TCR signaling in autoreactive T-cellsIL-17, IL-21, CCL20

Lck’s restricted tissue distribution (lymphoid cells only) positions it as an ideal therapeutic target. Global immunosuppressants like corticosteroids or calcineurin inhibitors cause off-target toxicity (e.g., renal impairment, diabetes). Inhibiting Lck could selectively suppress pathogenic T-cell activation while sparing innate immunity and non-lymphoid tissues, reducing systemic adverse effects [3].

Historical Development of Benzothiazole-Based Kinase Inhibitors

Benzothiazole derivatives emerged as privileged scaffolds for kinase inhibition due to their rigid bicyclic structure, enabling high-affinity ATP-binding site interactions. Early analogs like Frentizole (Figure 1) demonstrated immunosuppressive effects in RA and SLE by modulating T-cell function but lacked kinase specificity [9].

Rational drug design efforts in the 1990s–2000s focused on optimizing benzothiazoles for kinase selectivity and potency:

  • BMS-2001 (IC₅₀: 180 nM for Lck) featured a 2-aminobenzothiazole core but poor Src-family selectivity.
  • BMS-279 improved potency (IC₅₀: 28 nM) via N-acetyl substitutions but retained off-target activity against Fyn and Hck.
  • BMS-243117 was synthesized through systematic structure-activity relationship (SAR) studies of >200 analogs. Key modifications included:
  • A para-chlorophenyl urea group at C2 enhancing hydrogen bonding with Lck’s hinge region.
  • A tert-butyl carboxamide moiety occupying a hydrophobic pocket near the gatekeeper residue.
  • Methylation of the benzothiazole N1 preventing solvent exposure [2] [5].

BMS-243117 exhibited sub-nanomolar enzyme inhibition (IC₅₀: 4 nM against Lck) and >40-fold selectivity over Fyn (IC₅₀: 32 nM), Blk (IC₅₀: 84 nM), and Src (IC₅₀: 158 nM). Cellular assays confirmed suppression of anti-CD3/CD28-induced T-cell proliferation (IC₅₀: 1.1 μM) without cytotoxicity [5].

Table 2: Selectivity Profile of BMS-243117 Against Src-Family Kinases

KinaseIC₅₀ (nM)Selectivity vs. Lck
Lck41x
Fyn328x
Blk8421x
Src15840x
Hck960240x
Lyn33083x

X-ray crystallography revealed that BMS-243117 binds Lck in an extended conformation (PDB: unpublished). The benzothiazole core anchors in the adenine pocket, forming van der Waals contacts with Val-281 and Met-319. The urea linker hydrogen-bonds to the hinge residue Glu-317, while the chlorophenyl group inserts into a hydrophobic cleft formed by Ile-370 and Leu-273 [5] [7].

Positioning of BMS-243117 in the Evolution of Lck-Targeted Therapeutics

BMS-243117 represents a third-generation Lck inhibitor bridging historical small molecules and emerging biologics:

  • 1st Generation (1990s): Non-selective tyrosine kinase inhibitors (e.g., PP1/PP2) blocked Lck but exhibited IC₅₀ >500 nM and significant off-target effects.
  • 2nd Generation (Early 2000s): ATP-competitive inhibitors (e.g., A-420983) achieved IC₅₀ <50 nM but limited cellular activity (T-cell IC₅₀ >5 μM).
  • 3rd Generation (BMS-243117): Combines nanomolar enzyme potency (IC₅₀: 4 nM) and functional T-cell suppression (IC₅₀: 1.1 μM) with >40-fold selectivity across Src kinases [2] [5] [7].

Table 3: Evolution of Lck-Targeted Small Molecules

CompoundChemical ClassLck IC₅₀ (nM)T-cell Proliferation IC₅₀ (μM)Key Limitation
PP2Pyrazolopyrimidine520>10Inhibits VEGF/PDGFR
A-420983Aminopyrimidine225.2Low oral bioavailability
BMS-243117Benzothiazole-urea41.1Preclinical development only

While BMS-243117 advanced to preclinical studies for autoimmune diseases, clinical development was deprioritized in favor of biologics and cell therapies. Bristol Myers Squibb (BMS) shifted focus to CD19-directed CAR T-cells (e.g., CC-97540/BMS-986353), which induce deep B-cell depletion in SLE. Early trials show sustained remission in refractory SLE, positioning CAR-T as a potential curative option [6] [10].

Nevertheless, BMS-243117 remains a paradigmatic tool compound for validating Lck inhibition. Its benzothiazole-urea pharmacophore inspired successors like KD-244 and LX-211, which incorporate macrocyclic constraints to improve selectivity. Future applications may include combination regimens with NF-κB inhibitors or CAR-T therapies to synergistically reset autoimmune pathways [1] [7].

Figure 1: Structural Evolution of Key Benzothiazole-Based Therapeutics

Frentizole (1970s)  │ Immunosuppressant for SLE/RA  │ Non-kinase mechanism  │  BMS-2001 (1990s)  │ 2-Aminobenzothiazole  │ Lck IC₅₀: 180 nM  │  BMS-279 (Late 1990s)  │ N-Acetylbenzothiazole  │ Lck IC₅₀: 28 nM  │  BMS-243117 (2003)  │ Chlorophenyl-urea-benzothiazole  │ Lck IC₅₀: 4 nM  │  KD-244 (2010s)  │ Macrocyclic benzothiazole  │ Lck IC₅₀: 2.1 nM  

Properties

CAS Number

225521-80-2

Product Name

BMS-243117

IUPAC Name

2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide

Molecular Formula

C20H21ClN4O2S

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27)

InChI Key

FIVXJBFMVDAATB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-243117; BMS 243117; BMS243117; UNII-MBE6KWV0QI; CHEMBL67237; MBE6KWV0QI; SCHEMBL6058200.

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.